Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

3-iodoindole Suzuki coupling palladium catalysis

Indole library synthesis often suffers from poor cross-coupling yields at C3, inflating costs. Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate solves this with the 3-iodo group, enabling 20-54% higher Suzuki yields vs bromo analogues. • Superior Pd oxidative-addition reactivity for mild C3 functionalization • 5-Fluoro substitution tunes lipophilicity (ΔXLogP ≈ +0.5-0.8) without extra heteroatoms • Ethyl ester withstands cross-coupling, reducing protecting group strategies Bulk and custom packaging available.

Molecular Formula C11H9FINO2
Molecular Weight 333.101
CAS No. 167631-21-2
Cat. No. B597905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
CAS167631-21-2
Molecular FormulaC11H9FINO2
Molecular Weight333.101
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I
InChIInChI=1S/C11H9FINO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
InChIKeyQFJIFAVZNQADDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Overview


Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate (CAS 167631-21-2) is a tetra-substituted indole building block that couples an electron‑withdrawing 5‑fluoro substituent with a 3‑iodo group and a 2‑carboxylate ethyl ester [1]. The heavy iodine atom at C3 provides a privileged synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Heck) that build molecular complexity around the indole pharmacophore [2]. The fluorine atom modulates the electron density of the indole ring system, influencing both chemical reactivity and, in downstream biologically active molecules, metabolic stability and target‑binding affinity [1][3]. With a molecular weight of 333.10 g mol⁻¹ and an XLogP3 of 3.4, this intermediate occupies a favourable lipophilic space for cell‑permeable lead optimisation [1].

Cross-Coupling
3-Iodo handle for Suzuki, Sonogashira, Heck
Privileged oxidative addition partner
Electronic Tuning
5-Fluoro modulates ring electronics
Influences downstream target properties
Ester Stability
Ethyl ester resists premature hydrolysis
Supports multi-step sequences

Why 3-Iodo and 5-Fluoro Groups Are Essential


Replacing Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate with the non‑iodinated analogue (Ethyl 5-fluoroindole-2-carboxylate, CAS 348‑36‑7) removes the C3 iodine, thereby eliminating the most synthetically enabling feature: the 3‑iodo group is consistently shown to be a markedly superior oxidative‑addition partner in Pd(0)‑catalysed cross‑couplings compared to 3‑bromo or 3‑H congeners, permitting selective C3‑functionalisation under mild conditions [1]. Conversely, omitting the 5‑fluoro substituent (as in Ethyl 3‑iodoindole‑2-carboxylate) alters the indole ring electronics, which can shift the regioselectivity of electrophilic aromatic substitutions and modify the physicochemical profile of the final target molecules (ΔXLogP ≈ +0.5–0.8 relative to the 5‑H congener) [2][3]. The quantitative evidence below demonstrates that each substituent contributes independently to a verifiable differentiation that cannot be replicated by generic indole‑2‑carboxylates.

Non-iodinated analogue
Removing 3-iodo eliminates Pd-catalysed cross-coupling utility; reported yields may drop substantially.
5-Des-fluoro congener
Loss of fluorine alters indole electronics and lipophilicity, potentially shifting downstream target profiles.
Methyl ester analogue
Faster hydrolysis may reduce chemoselectivity; reported rate difference can affect multi-step yield consistency.

Quantitative Evidence


3-Iodo Cross-Coupling Efficiency

In head‑to‑head studies using identical Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C), 3‑iodoindole substrates undergo oxidative addition significantly faster than 3‑bromoindole substrates, affording 1,2,3‑trisubstituted indoles in isolated yields of 72–92% for the iodo series versus 34–58% for the analogous bromo series [1]. This rate differential arises because the C–I bond (bond dissociation energy ~57 kcal mol⁻¹) is substantially weaker than the C–Br bond (~71 kcal mol⁻¹), lowering the kinetic barrier for the rate‑determining oxidative addition step [2]. Consequently, Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is positioned as a kinetically privileged substrate for convergent fragment coupling compared to the 3‑bromo congener.

Suzuki yield: I vs Br
Head-to-head
3-Iodo substrate72–92%
3-Bromo substrate34–58%
ConditionsPd(PPh₃)₄, 80°C
Reported yield advantage for 3-iodo substrate; supports higher coupling throughput.
Class-level inference; verify for specific boronic acid.
3-iodoindole Suzuki coupling palladium catalysis

Effect of 5-Fluoro on Lipophilicity

The computed XLogP3 of Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is 3.4 [1], whereas the 5‑des‑fluoro analogue (Ethyl 3‑iodo‑1H‑indole‑2‑carboxylate) has a computed XLogP3 of ~2.6–2.9, representing a Δlog P of +0.5 to +0.8 attributable to the single fluorine substituent [2]. This increment is consistent with the well‑established observation that aromatic fluorine substitution increases lipophilicity by approximately 0.4–0.6 log P units per fluorine atom in drug‑like molecules [3]. The higher lipophilicity can translate to improved membrane permeability and, in certain target series, enhanced oral bioavailability, although the final effect is context‑dependent [3].

Lipophilicity shift
Computed data
5-Fluoro (target)XLogP3 3.4
5-H analogueXLogP3 ~2.9
ΔlogP+0.5 to +0.8
Fluorine predictably increases lipophilicity; supports permeability tuning.
Computed values; experimental logP unavailable.
5-fluoroindole lipophilicity metabolic stability

Room-Temperature Iodination Synthesis

A published synthetic protocol converts Ethyl 5-fluoroindole-2-carboxylate (1.0 eq.) to the title compound using I₂ (1.0 eq.) and KOH (4.0 eq.) in DMF at room temperature over 1.5 h [1]. This direct C‑3 iodination proceeds with 100% atom economy of the iodine reagent (I₂) and avoids the pre‑installation of halogen handles, contrasting with approaches that require N‑protection and metallation/halogenation sequences (typically 2–3 steps, 50–70% overall yield) [2]. No quantitative isolated yield is reported in the open‑access protocol; however, the method’s procedural simplicity and ambient temperature operation are themselves verifiable differentiators for procurement decisions when in‑house synthetic accessibility is a factor [1].

Synthetic access
Protocol context
1 step, RT, 1.5 h (direct iodination) vs ≥3 steps, −78°C lithiation
Mild room-temperature route reported; may reduce in-house production barriers.
Isolated yield not validated in open protocol.
electrophilic iodination indole synthesis atom economy

Ethyl vs. Methyl Ester Reactivity

The ethyl ester moiety of the title compound is hydrolytically more stable than the methyl ester analogue (Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate, CAS 518058‑71‑4). Under standard basic hydrolysis conditions (NaOH 1 M, THF/H₂O, 25 °C), methyl indole‑2‑carboxylates hydrolyse with a pseudo‑first‑order rate constant approximately 2–3 times higher than their ethyl counterparts due to the lower steric hindrance around the carbonyl carbon [1]. Conversely, when transesterification is desired (e.g., to a tert‑butyl or benzyl ester), the ethyl ester reacts more rapidly under Ti(OiPr)₄‑catalysed conditions, achieving >90% conversion within 6 h versus 12–18 h for the methyl ester [2]. These orthogonal reactivity profiles allow the ethyl ester to be carried through multi‑step sequences with greater chemoselectivity.

Ester hydrolysis rate
Class-level inference
kethyl ≈ 2–3× slower than kmethyl
Slower hydrolysis supports chemoselectivity in multi-step sequences.
Based on alkyl ester reactivity principles.
ethyl ester methyl ester deprotection transesterification

Application Scenarios


Suzuki Diversification at C-3 for Libraries

Teams constructing indole‑focused compound libraries for kinase or GPCR screening should select the 3‑iodo compound over the 3‑bromo analogue to exploit the 20–54 percentage‑point yield advantage in Suzuki couplings [1]. The higher and more reproducible yields reduce the number of failed library members, directly improving the cost‑per‑validated‑hit metric in high‑throughput screening campaigns.

Lipophilicity Tuning for CNS & Cell-Based Assays

When a lead series requires a calculated log P in the 3.0–4.0 range for blood‑brain barrier penetration or cellular permeability, the 5‑fluoro substitution offers a predictable Δlog P increment, as demonstrated by the computed XLogP3 of 3.4 for the title compound versus ~2.9 for the 5‑H analogue [2]. This allows medicinal chemists to fine‑tune lipophilicity without introducing additional heteroatoms.

Sequential C-3 to C-2 Functionalisation

The slower hydrolysis rate of the ethyl ester compared to the methyl ester (factor 2–3) makes the ethyl analogue the preferred choice for synthetic sequences where the C‑2 ester must survive a Suzuki or Sonogashira coupling at C‑3 prior to late‑stage saponification and amide coupling [3]. This chemoselectivity reduces the need for orthogonal protecting‑group strategies.

Pilot-Scale Synthesis Feasibility

Process chemists evaluating the manufacturing route for kilogram‑scale supplies can reference the published room‑temperature iodination protocol [4]. Although the literature procedure lacks a validated isolated yield, its mild conditions inform safety and equipment requirements during process development, supporting a make‑or‑buy decision with transparent technical due diligence.

Application
Selection Property
Validation Focus
C-3 Suzuki library synthesis
Iodo cross-coupling efficiency
Yield consistency under Pd catalysis
Lipophilicity tuning for permeability
5-Fluoro substitution
logP adjustment within medicinal chemistry range
Multi-step C-3 to C-2 functionalization
Ethyl ester hydrolysis rate
Chemoselectivity during basic work-up
Process-scale route evaluation
Room-temperature iodination protocol
Safety and equipment feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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